Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate typically involves the condensation of 4-bromobenzaldehyde with glyoxal in the presence of ammonium acetate, followed by esterification with ethanol. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating the mixture in a polar solvent such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic conditions may involve hydrochloric acid (HCl), while basic conditions may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides are formed.
Reduction: Imidazolines are produced.
Ester Hydrolysis: The corresponding carboxylic acid is obtained.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its imidazole moiety.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is largely dependent on its target application. In medicinal chemistry, the imidazole ring can interact with various biological targets, including enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chlorophenyl)-1H-imidazole-2-carboxylate
- Ethyl 1-(4-fluorophenyl)-1H-imidazole-2-carboxylate
- Ethyl 1-(4-methylphenyl)-1H-imidazole-2-carboxylate
Uniqueness
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science .
Biological Activity
Ethyl 1-(4-bromophenyl)-1H-imidazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with ethyl isocyanoacetate under controlled conditions. Various methodologies have been explored to optimize the yield and purity of the product, including the use of different solvents and catalysts. For instance, a one-pot two-step strategy has been reported where 4-chloroaniline is coupled with 4-iodobenzoyl chloride followed by condensation with ethyl isocyanoacetate to yield the desired imidazole derivative .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that derivatives of imidazole compounds often exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For example, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 20 µM to over 100 µM against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | S. aureus | 40 |
This compound | E. coli | 70 |
Modulation of GABA Receptors
In addition to its antimicrobial activity, this compound has been studied for its effects on GABA receptors. A related compound, ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate (TG41), demonstrated positive modulation of GABA_A receptors, enhancing the binding affinity for gamma-aminobutyric acid (GABA) and flunitrazepam in rat cerebral cortical membranes . This suggests potential applications in neuropharmacology, particularly for conditions related to GABAergic dysfunction.
Case Studies and Research Findings
Recent studies have highlighted the potential of imidazole derivatives in various therapeutic areas:
- Neuropharmacology : The modulation of GABA_A receptors by TG41 indicates that imidazole derivatives could be explored for treating anxiety and seizure disorders.
- Antimicrobial Research : The efficacy of this compound against resistant bacterial strains positions it as a candidate for further development in antibiotic therapies .
Properties
Molecular Formula |
C12H11BrN2O2 |
---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-14-7-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 |
InChI Key |
LTJKBLUSWLUVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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